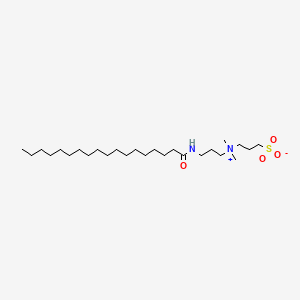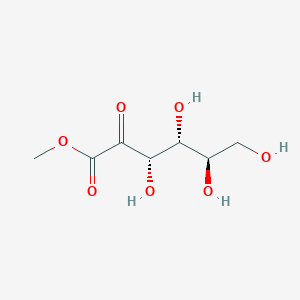
D-arabino-2-Hexulosonic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to slightly yellow crystalline substance that is soluble in water and some organic solvents . This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Methyl 2-oxogluconate can be synthesized through the oxidation of glucose. The process involves the use of enzymes or acidic conditions to oxidize glucose into 2-ketogluconic acid. This intermediate is then esterified with methanol to produce methyl 2-oxogluconate . Industrial production methods typically follow similar routes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 2-oxogluconate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxogluconate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies and enzyme research.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of methyl 2-oxogluconate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymatic reactions, leading to the formation of different metabolites. These interactions are crucial for its role in metabolic studies and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxogluconate can be compared with similar compounds such as:
- Methyl 2-keto-D-gluconate
- D-arabino-2-Hexulosonic acid, methyl ester
- Methyl D-fructosonate These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Methyl 2-oxogluconate is unique due to its specific enzymatic interactions and its role in various metabolic pathways .
Eigenschaften
CAS-Nummer |
21063-40-1 |
|---|---|
Molekularformel |
C7H12O7 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
KPHIBLNUVRGOGU-WDCZJNDASA-N |
Isomerische SMILES |
COC(=O)C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
COC(=O)C(=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
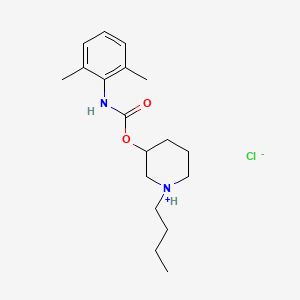

![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
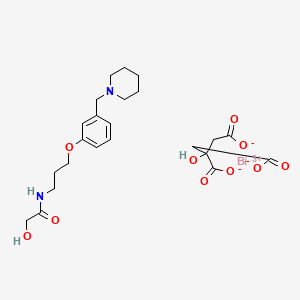

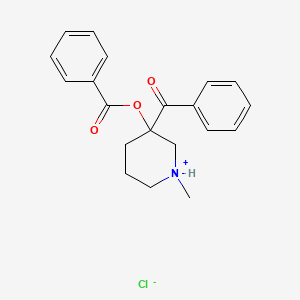
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)


![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
